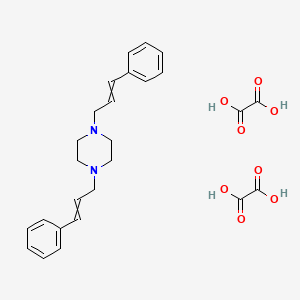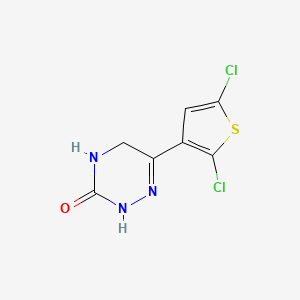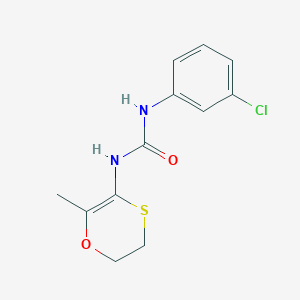
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an iodophenyl group, a methylsulfanyl group, and a sulfanylidene oxazine ring
準備方法
The synthesis of 2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves multiple steps. One common method includes the reaction of 2-iodophenyl isothiocyanate with appropriate reagents to form the desired oxazine ring structure. The reaction conditions typically involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the formation of the oxazine ring .
化学反応の分析
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
科学的研究の応用
2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. The sulfanylidene group can interact with thiol groups in proteins, leading to changes in protein structure and function .
類似化合物との比較
Similar compounds to 2-(2-Iodophenyl)-4-(methylsulfanyl)-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile include:
(2-Iodophenyl)(methyl)sulfane: This compound shares the iodophenyl and methylsulfanyl groups but lacks the oxazine ring
2-Iodophenyl isothiocyanate: Similar in structure but with an isothiocyanate group instead of the oxazine ring.
2-Iodobenzyl alcohol: Contains the iodophenyl group but with a hydroxyl group instead of the oxazine and sulfanylidene groups.
特性
CAS番号 |
87740-63-4 |
|---|---|
分子式 |
C12H7IN2OS2 |
分子量 |
386.2 g/mol |
IUPAC名 |
2-(2-iodophenyl)-4-methylsulfanyl-6-sulfanylidene-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C12H7IN2OS2/c1-18-11-8(6-14)12(17)16-10(15-11)7-4-2-3-5-9(7)13/h2-5H,1H3 |
InChIキー |
HZDSASMJBJKUJY-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2I)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)

![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)

![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)

![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
